Myristonitrile

Physical Chemistry Formulation Science Handling Requirements

Sourcing challenges for C14 fatty nitriles arise from chain-length-dependent physicochemical properties and regulatory data gaps. Myristonitrile (CAS 629-63-0, ≥96.0% GC) delivers a fresh citrus (orange peel, orange blossom) scent profile with >300 h substantivity at full concentration. - RIFM safety assessment completed; IFRA max use level of 2.0% in fragrance concentrates. - Key intermediate for C14 surfactants, emulsifiers, and specialty polyamides (PA). - Natural VOC from Micromonospora echinospora; catalogued in The Pherobase.

Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
CAS No. 629-63-0
Cat. No. B1682752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristonitrile
CAS629-63-0
SynonymsTetradecanenitrile;  NSC 910;  NSC-910;  NSC910
Molecular FormulaC14H27N
Molecular Weight209.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC#N
InChIInChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3
InChIKeyMLRCLPRHEOPXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Myristonitrile: Physical Properties & Procurement Baseline


Myristonitrile (tetradecanenitrile, CAS 629-63-0) is a C14 long-chain aliphatic nitrile with the molecular formula C14H27N and molecular weight 209.37 g/mol [1]. At room temperature, it exists as a colorless to pale yellow liquid, transitioning to a solid state upon cooling given its melting point of 19°C at atmospheric pressure . The compound is practically insoluble in water (0.26 mg/L at 25°C) but freely soluble in common organic solvents [2]. Myristonitrile has been identified as a naturally occurring volatile organic compound produced by Gram-positive Micromonospora echinospora and Gram-negative Pseudomonas veronii bacteria, establishing it as part of a newly recognized class of natural products [3]. Commercially, standard research-grade material is supplied at ≥96.0% purity as determined by gas chromatography .

Liquid at ambient temperature; no pre-heating required for transfer or formulation incorporation.
Naturally occurring microbial VOC; relevant as analytical standard in chemical ecology research.
Research-grade supply (≥96% GC purity) supports synthesis, fragrance, and surfactant intermediate workflows.

Chain Length-Dependent Differentiation of Myristonitrile


Myristonitrile cannot be indiscriminately substituted with other fatty nitriles due to chain length-dependent variation in physicochemical parameters, sensory profile, and regulatory status that directly impact formulation performance and procurement compliance. Shorter-chain analogs such as lauronitrile (C12) exhibit substantially different odor characteristics and volatility, while longer-chain analogs such as palmitonitrile (C16) and stearonitrile (C18) possess distinct phase behavior with melting points exceeding room temperature, affecting handling and formulation compatibility . Critically, the RIFM safety assessment for myristonitrile relies on read-across data from dodecanenitrile (lauronitrile) for repeated dose toxicity endpoints due to the absence of direct toxicological data on myristonitrile [1]. This read-across is chain-length specific; substituting a different nitrile without equivalent safety dossier support would constitute an unvalidated toxicological assumption. Additionally, IFRA usage level guidance is compound-specific; the 2.0% maximum concentration in fragrance concentrates established for myristonitrile does not automatically transfer to other fatty nitriles [2].

!
C12 (lauronitrile) and C16/C18 nitriles differ in phase, volatility, and odor; direct interchange may compromise formulation performance and handling.
!
RIFM safety read-across relies on C12 data; toxicological assumptions may not transfer to other fatty nitriles without equivalent dossier support.
!
IFRA usage level (2.0% max in fragrance concentrates) is compound-specific; regulatory ceiling cannot be assumed for substitutes.

Myristonitrile: Quantitative Evidence vs Analogs


Phase Behavior: Liquid State vs Solid Wax

Myristonitrile (C14) exhibits a melting point of 19°C at atmospheric pressure, existing as a liquid at typical room temperature (20–25°C) with a boiling point of 226–227°C at 100 mmHg . In contrast, stearonitrile (C18) has a melting point of approximately 38–40°C, rendering it a solid wax at ambient laboratory and processing temperatures [1]. This phase difference is chain-length dependent; the two-carbon homolog difference between C14 and C16 palmitonitrile (melting point ~31°C) also yields a solid at room temperature. This physical state divergence carries direct procurement and operational consequences: myristonitrile requires no pre-heating for transfer, dispensing, or formulation incorporation, whereas stearonitrile and palmitonitrile necessitate heated storage or handling systems to maintain a fluid state for reproducible metering.

Phase Behavior: Liquid vs Solid
Head-to-head
19°C (liquid at 25°C)
Stearonitrile (C18): 38–40°C (solid)
Palmitonitrile (C16): ~31°C (solid)
Liquid state at ambient temperature supports direct dispensing without pre-heating; may reduce handling complexity.
Atmospheric pressure comparison; phase behavior governs procurement and metering workflow.
Physical Chemistry Formulation Science Handling Requirements

Odor and Substantivity vs Lauronitrile

Myristonitrile (C14) delivers a clean, fresh citrus odor profile characterized by orange peel and orange blossom nuances with medium odor strength, and it demonstrates substantivity exceeding 300 hours at full concentration under ambient conditions [1]. Its vapor pressure is 0.00131 mm Hg at 25°C (estimated via EPI Suite) [2]. Lauronitrile (C12), with a shorter carbon chain by two methylene units, exhibits a distinctly different odor profile described as more pungent, fatty, and aldehydic with a metallic undertone. The lower molecular weight of lauronitrile confers higher volatility, resulting in reduced substantivity and a sharper, less persistent scent character. The C14 chain length occupies a narrow sensory window where the odor transitions from the harsher, more volatile character of C10–C12 nitriles toward the increasingly waxy, low-odor character of C16–C18 nitriles [3].

Odor & Substantivity vs C12
Class-level
Fresh citrus, orange peel; substantivity >300 h
Lauronitrile (C12): Fatty, pungent, shorter duration
C14 odor profile and substantivity may differ from C12; substitution context requires sensory review.
Sensory evaluation under fragrance formulation conditions; volatility difference from EPI Suite estimate.
Fragrance Chemistry Sensory Science Volatile Organic Compounds

IFRA-Compliant Usage Level

Under International Fragrance Association (IFRA) Global Standards, Clean Nitrile (myristonitrile) is approved for use in fragrance concentrates with a recommended maximum usage level typically not exceeding 2.0% in finished fragrance concentrates [1]. This regulatory ceiling is compound-specific, derived from the RIFM safety assessment that evaluated seven human health endpoints plus environmental impact, concluding that myristonitrile does not present a concern for genotoxicity [2]. The worldwide usage volume band for myristonitrile is 0.1–1 metric ton per year (IFRA, 2015), with a 95th percentile concentration in fine fragrance of 0.100% [2]. Comparatively, lauronitrile (dodecanenitrile) and stearonitrile possess separate IFRA assessments with potentially divergent use level restrictions; the 2.0% maximum for myristonitrile cannot be assumed applicable to any other fatty nitrile without independent verification of the respective safety dossier.

IFRA-Compliant Usage
Head-to-head
2.0% maximum in fragrance concentrates
Other fatty nitriles: subject to separate IFRA assessments
IFRA limit is compound-specific; regulatory compliance requires independent verification for substitutes.
Derived from RIFM safety assessment; 95th percentile fine fragrance concentration 0.100%.
Regulatory Compliance Fragrance Safety IFRA Standards

C14 Building Block: Surfactants & Polyamides

Myristonitrile (C14) serves as a feedstock for the production of C14-specific derivatives including tetradecylamine (via reduction) and tetradecanoic acid (via hydrolysis), which are key intermediates in the manufacture of C14-tailed surfactants and specialty polyamides . The reduction of myristonitrile with lithium aluminum hydride yields tetradecylamine, a primary amine with a C14 straight-chain alkyl group . Shorter-chain lauronitrile (C12) yields laurylamine and lauric acid derivatives, which produce surfactants with higher critical micelle concentrations (CMC) and different foam profiles. Longer-chain stearonitrile (C18) yields stearylamine and stearic acid derivatives, which generate surfactants with lower water solubility and different emulsification properties. The C14 chain length occupies an intermediate position in the alkyl chain series, offering a distinct balance of hydrophobicity and solubility relative to C12 and C18 analogs . Synthesis of myristonitrile can be achieved via catalytic dehydration of tetradecanamide or by reaction of 1-bromotetradecane with sodium cyanide, with reported yields from myristic acid isopropyl ester reaching approximately 90% [1].

C14 Building Block
Class-level
Reduction → tetradecylamine (C14 surfactant)
Hydrolysis → tetradecanoic acid (C14 emulsifier)
C12 and C18 yield different chain lengths
C14 chain length provides intermediate hydrophobicity; synthesis of C14-specific derivatives requires myristonitrile.
Surfactant CMC and polymer properties shift with alkyl chain length.
Organic Synthesis Surfactant Chemistry Polymer Science

Validated Applications of Myristonitrile


Clean Citrus Fragrance with Extended Substantivity

Myristonitrile is deployed in fine fragrance and personal care formulations where a fresh, clean citrus (orange peel, orange blossom) scent character is required with substantivity exceeding 300 hours at full concentration [1]. This extended longevity derives from its C14 chain length, which confers lower volatility (vapor pressure 0.00131 mm Hg at 25°C) than shorter-chain C12 analogs, enabling sustained fragrance release over time [2]. Formulators select myristonitrile over lauronitrile when the desired scent profile is fresh citrus rather than fatty-pungent, and when product performance demands longer-lasting fragrance perception on skin or fabric. The IFRA maximum use level of 2.0% in fragrance concentrates provides a defined regulatory ceiling for safe incorporation [1].

C14 Surfactant and Emulsifier Synthesis

Myristonitrile is reduced to tetradecylamine or hydrolyzed to tetradecanoic acid for the manufacture of C14-tailed surfactants, emulsifiers, and lubricant additives [1]. The C14 chain length provides an intermediate hydrophobicity profile—more water-soluble than C18 derivatives but with lower CMC and different foaming characteristics than C12 derivatives. This property balance makes C14 surfactants particularly suitable for applications requiring moderate emulsification strength combined with acceptable aqueous solubility, such as in certain cosmetic emulsions, industrial detergents, and metalworking fluids [2]. Only myristonitrile yields the precise C14 alkyl chain required for these derivative products.

Long-Chain Polyamide and Polyester Feedstock

Myristonitrile serves as a building block toward long-chain diamines and dicarboxylic acids used in the production of specialty polyamides and polyesters [1]. The C14 chain length contributes specific spacing between amide or ester linkages, influencing polymer properties such as flexibility, melting point, and crystallinity. These polymers find applications in engineering plastics, hot-melt adhesives, and specialty coatings where an intermediate chain length between C12 and C18 polymers is required to achieve target mechanical and thermal performance characteristics [2].

Natural Product and Microbial VOC Research

Myristonitrile has been identified as a naturally occurring volatile organic compound (VOC) produced by Gram-positive Micromonospora echinospora and Gram-negative Pseudomonas veronii bacteria [1]. This discovery establishes long-chain aliphatic nitriles as a new class of natural products with biosynthetic origin from fatty acid precursors [2]. Researchers investigating microbial volatile-mediated interactions, including antimicrobial activity against multiresistant Staphylococcus aureus strains, utilize authenticated myristonitrile as an analytical standard for GC-MS identification and quantification in headspace and culture volatile analyses [3]. The compound is also catalogued in The Pherobase database of pheromones and semiochemicals, supporting its relevance in chemical ecology and insect semiochemistry research [4].

Application
Selection Property
Validation Focus
Citrus fragrance with sustained release
C14 chain odor profile and low volatility
Long-duration substantivity under application conditions
C14 surfactant & emulsifier synthesis
Intermediate alkyl chain for balanced hydrophobicity
Surfactant CMC and emulsion stability vs chain length
Specialty polyamide/polyester feedstock
C14 spacing between amide/ester linkages
Polymer thermal and mechanical performance targets
Natural product & microbial VOC research
Authenticated natural nitrile identity (GC standard)
GC-MS identification in headspace; Kovats index matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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